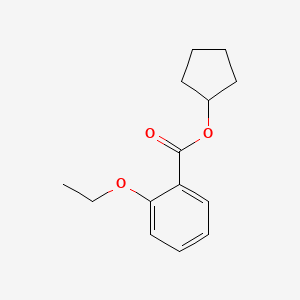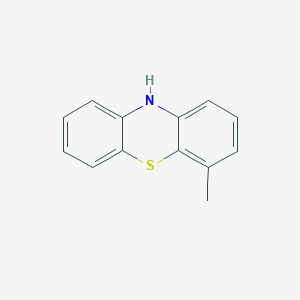
4-Methyl-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-10H-phenothiazine is a derivative of phenothiazine, an S, N heterocyclic molecule Phenothiazine and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-10H-phenothiazine typically involves the methylation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Methyl-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent phenothiazine structure.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
4-Methyl-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor properties.
Medicine: Explored for its neuroleptic and antiemetic effects.
Industry: Utilized in the development of dyes, pigments, and photoredox catalysts.
作用機序
The mechanism of action of 4-Methyl-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enzymes, and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. In photoredox catalysis, the compound can absorb light and transfer electrons to substrates, facilitating chemical transformations.
類似化合物との比較
Similar Compounds
10H-Phenothiazine: The parent compound, known for its wide range of applications.
10-Methyl-10H-phenothiazine: Another methylated derivative with similar properties.
Phenothiazine Sulfones: Oxidized derivatives with enhanced stability and reactivity.
Uniqueness
4-Methyl-10H-phenothiazine is unique due to its specific methylation at the nitrogen atom, which alters its electronic properties and reactivity. This modification makes it more suitable for certain applications, such as photoredox catalysis and the synthesis of complex organic molecules.
特性
CAS番号 |
7190-74-1 |
|---|---|
分子式 |
C13H11NS |
分子量 |
213.30 g/mol |
IUPAC名 |
4-methyl-10H-phenothiazine |
InChI |
InChI=1S/C13H11NS/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |
InChIキー |
LAWDGRYPKRWPIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)


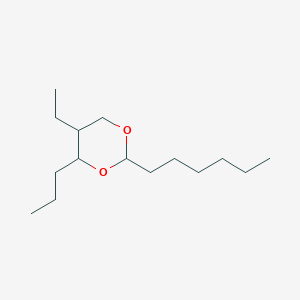
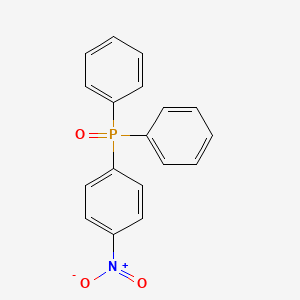

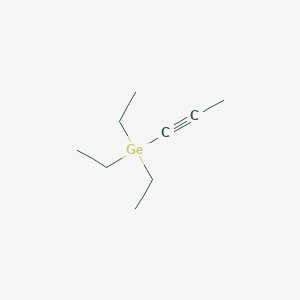

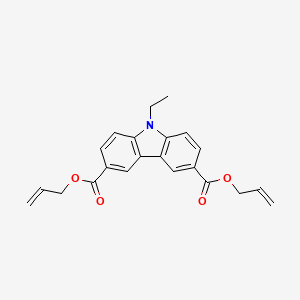

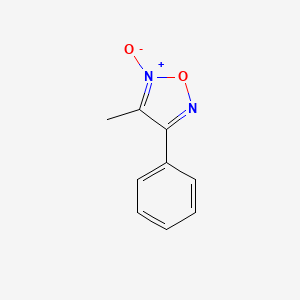
![8,9-Dihydrobenzo[h]cyclopenta[c]chromen-6(7h)-one](/img/structure/B14732685.png)

